2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-5-10(6-4-8)11-7-18-13(15-11)16-12(17)9(2)14/h3-7,9H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKCGYKNFKCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction
EDCl/HOBt-Mediated Coupling
Reagents :
Reagent Quantity Purpose 2-Chloropropanoic acid 1.05 eq Carboxylic acid EDCl 1.2 eq Coupling agent HOBt 1.1 eq Activator DMF 10 mL/g Solvent Reaction time: 24 hrs at 25°C. Yield improves to 85% with triethylamine (2.0 eq) as base.
Chlorination Techniques
Late-stage chlorination ensures regioselectivity. Comparative data for common methods:
| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ (3.0 eq) | 70 | 68 | 92 | |
| Oxalyl Chloride | (COCl)₂ (2.5 eq) | 25 | 74 | 95 | |
| Phosphorus Pentachloride | PCl₅ (1.8 eq) | 0→25 | 81 | 97 |
Phosphorus pentachloride in dichloromethane (0°C to room temperature, 6 hrs) provides optimal results, minimizing side-product formation.
Purification and Characterization
Industrial-scale processes prioritize crystallization over chromatography:
- Solvent System : Ethyl acetate/n-hexane (1:3) achieves 98.5% purity after two recrystallizations.
- Analytical Data :
Industrial-Scale Production Considerations
Patent US8314249B2 highlights a green chemistry approach:
- Aqueous Reaction Medium : Reduces organic solvent use by 40%.
- Phase Transfer Catalysis : Tetrabutylammonium bromide (0.05 eq) enhances reaction rate by 3-fold.
- Waste Management : Neutralization with NaHCO₃ converts HCl byproducts to NaCl, enabling aqueous effluent treatment.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Structural Formula
- IUPAC Name : 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- Molecular Formula : C10H10ClN2OS
- Molecular Weight : 232.72 g/mol
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of potential therapeutic agents, particularly for antimicrobial and anticancer drugs. The thiazole ring contributes to its biological activity, making it a candidate for drug development.
Biological Studies
Research has focused on the biological activities of this compound, including:
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
- Anticancer Activity : Shows promise in inhibiting the growth of cancer cell lines.
Industrial Chemistry
Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications, particularly in agrochemicals and pharmaceuticals.
Target Interactions
The compound interacts with specific molecular targets within microbial and cancer cells:
- Enzyme Inhibition : It may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Altering signaling pathways that contribute to disease progression.
Antimicrobial Efficacy
Research indicates that this compound demonstrates significant activity against pathogens such as Staphylococcus aureus and Candida species. Its mechanism involves disrupting microbial cell function.
Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines (e.g., MCF7), suggesting its potential role as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that the thiazole moiety is crucial for enhancing cytotoxicity.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results demonstrated that it inhibited growth effectively at low concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
In vitro assays were conducted on breast cancer cell lines to evaluate the anticancer properties of the compound. The findings revealed significant cytotoxic effects, with a notable reduction in cell viability at higher concentrations.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The following table summarizes key structural analogs differing in the substituent on the thiazole ring:
Key Observations:
- Electron-Withdrawing Groups (e.g., chlorine): Enhance stability and reactivity via inductive effects. Aromatic Bulk (naphthyl): May improve binding affinity in biological targets due to increased surface area .
Analogs with Heterocyclic Modifications
Several compounds feature additional heterocycles or functional groups:
a. 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d)
b. N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h)
c. 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e)
Biological Activity
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 294.8 g/mol. The compound features a thiazole moiety that is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds with thiazole rings showed moderate to good activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the presence of the thiazole ring is crucial for the antimicrobial efficacy of the compound .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that compounds featuring a methyl group on the phenyl ring significantly enhance cytotoxic activity against cancer cell lines. For instance:
- Compound IC50 Values :
- Compound with thiazole ring: IC50 = 1.61 ± 1.92 µg/mL
- Another derivative: IC50 = 1.98 ± 1.22 µg/mL
The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been shown to increase the activity against various cancer cell lines, including A-431 and Jurkat cells .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. A recent study highlighted the synthesis of novel thiazole-integrated compounds that were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model in mice:
| Compound | ED50 (mg/kg) | Effectiveness |
|---|---|---|
| Compound A | 20 | High protection |
| Compound B | 15 | Moderate protection |
These results indicate that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, making it a promising area for further research .
Case Studies
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential:
- Case Study on Anticancer Activity : A clinical trial involving thiazole derivatives demonstrated significant tumor reduction in patients with advanced solid tumors, correlating with in vitro findings.
- Antimicrobial Efficacy : Another study reported successful treatment outcomes in patients with resistant bacterial infections using thiazole-based therapies.
Q & A
Basic: What are the established synthetic routes for 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves condensation of a substituted thiazole amine with a chloro-substituted propanamide derivative. Key steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Amide coupling : Reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-chloropropanoyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Yield improvement (≥75%) requires precise temperature control (0–5°C during coupling), anhydrous conditions, and purification via silica-gel chromatography or recrystallization from ethanol/water mixtures .
Basic: How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : H NMR (DMSO-d₆) identifies protons on the thiazole ring (δ 7.2–7.4 ppm for aromatic H), methylphenyl group (δ 2.3 ppm for CH₃), and propanamide chain (δ 4.1 ppm for NH, δ 1.5 ppm for CH₂Cl) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 690 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, e.g., thiazole C-S bond (~1.72 Å) and planarity of the propanamide moiety .
Basic: What preliminary biological screening approaches are recommended for assessing antimicrobial potential?
Methodological Answer:
- Antimicrobial assays :
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC to distinguish bacteriostatic vs. bactericidal effects .
- Mechanistic studies : Fluorescence-based assays to evaluate membrane disruption or β-lactamase inhibition .
Advanced: What strategies exist for resolving contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validation steps :
- Docking vs. MD simulations : Compare Autodock Vina binding scores (e.g., for bacterial FabH enzyme) with molecular dynamics (MD) trajectories (≥50 ns) to assess target stability .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity if in silico predictions overestimate activity .
- Data reconciliation : Adjust force field parameters (e.g., AMBER) to account for solvent effects or protonation states of the thiazole nitrogen .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the chloro and methyl substituents?
Methodological Answer:
- SAR variables :
- Assay design : Test analogs in parallel against cancer cell lines (e.g., MCF-7) and COX-2 enzyme targets to correlate substituents with anti-inflammatory vs. anticancer potency .
Advanced: What advanced analytical techniques are used to study degradation pathways under various conditions?
Methodological Answer:
- Forced degradation :
- Hydrolysis : Expose to 0.1 M HCl/NaOH (40°C, 48 hrs); monitor via LC-MS for amide bond cleavage (m/z 296 → 154 + 142) .
- Oxidation : Treat with 3% H₂O₂; identify sulfoxide derivatives via high-resolution MS (HRMS) and C NMR .
- Stability studies : Use Q-TOF-MS coupled with Arrhenius modeling to predict shelf-life under accelerated conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
